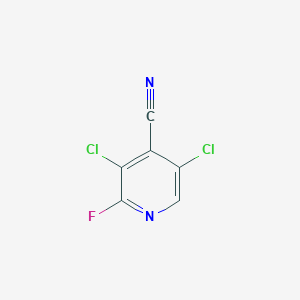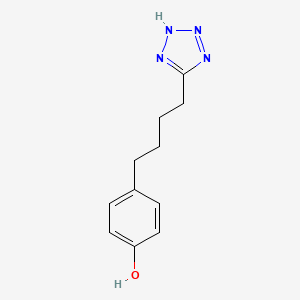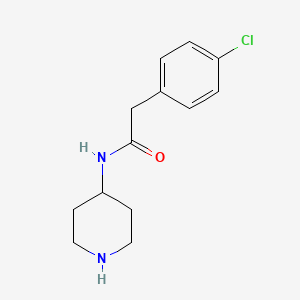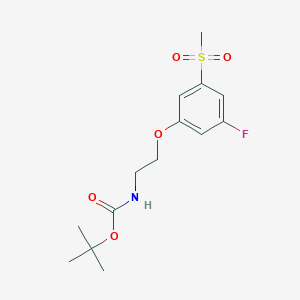
Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate
描述
Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is an organic compound that features a tert-butyl carbamate group, a fluoro-substituted phenoxy group, and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the phenoxy intermediate: The reaction of 3-fluoro-5-(methylsulfonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Carbamate formation: The phenoxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The fluoro-substituted phenoxy group can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological probes: It can be used as a probe to study biological pathways involving its target molecules.
Industry:
Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the compound’s structure and the nature of its interactions with biological molecules.
相似化合物的比较
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl- (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate and methylsulfonyl groups, they differ in the nature of the other substituents and the overall molecular framework.
- Unique Features: Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is unique due to the presence of the fluoro-substituted phenoxy group, which can impart distinct chemical and biological properties.
属性
分子式 |
C14H20FNO5S |
|---|---|
分子量 |
333.38 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H20FNO5S/c1-14(2,3)21-13(17)16-5-6-20-11-7-10(15)8-12(9-11)22(4,18)19/h7-9H,5-6H2,1-4H3,(H,16,17) |
InChI 键 |
YJFUXGXMYMHXBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)S(=O)(=O)C)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
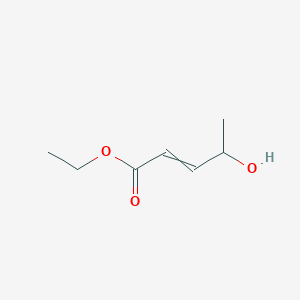
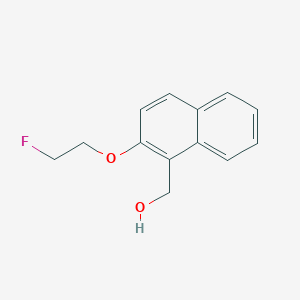
![4-[1-(Phenylmethyl)-4-piperidinyl]-benzenamine](/img/structure/B8314705.png)
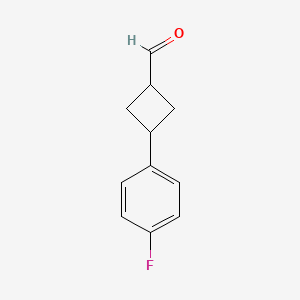
![2-Amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile](/img/structure/B8314724.png)
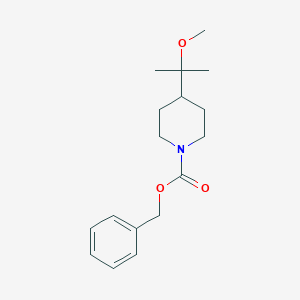
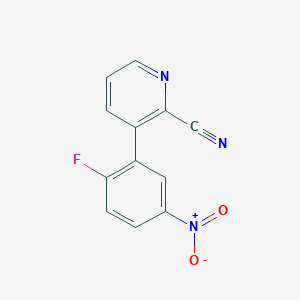
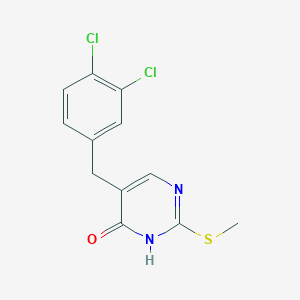
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3-diaziridinyl]-](/img/structure/B8314747.png)
